- Palladium Nanoparticles on Amphiphilic Carbon Spheres: A Green Catalyst for Suzuki-Miyaura ReactionAdvanced Synthesis & Catalysis, 2011, 353(11-12), 1889-1896,
Cas no 92-66-0 (4-Bromobiphenyl)
El 4-Bromobifenilo es un compuesto orgánico aromático que consiste en un anillo de bifenilo sustituido con un átomo de bromo en la posición 4. Este compuesto se utiliza ampliamente como intermedio en síntesis orgánica, particularmente en la producción de productos farmacéuticos, materiales líquidos cristalinos y otros compuestos especializados. Su estructura bifenilo lo hace útil en reacciones de acoplamiento cruzado, como las reacciones de Suzuki y Heck, debido a su estabilidad y reactividad controlada. Además, su pureza y alta calidad lo convierten en un reactivo confiable para aplicaciones de investigación y desarrollo. El 4-Bromobifenilo es especialmente valorado por su versatilidad en la construcción de moléculas más complejas en química medicinal y ciencia de materiales.

4-Bromobiphenyl structure
Nombre del producto:4-Bromobiphenyl
Número CAS:92-66-0
MF:C12H9Br
Megavatios:233.103862524033
MDL:MFCD00000100
CID:34655
PubChem ID:24862807
4-Bromobiphenyl Propiedades químicas y físicas
Nombre e identificación
-
- 4-Bromobiphenyl
- 4-Bromodiphenyl
- p-Bromodiphenyl
- 4-(4'-BROMOPHENYL)BENZENE
- 4-BROMO-1,1'-BIPHENYL
- BROMOBIPHENYL(4-)
- P-BROMOBIPHENYL
- PBB NO 3
- p-phenylbromobenzene
- 1-bromo-4-phenylbenzene
- 4-Bromobiphenyl Solution
- Biphenyl,4-bromo- (6CI,8CI)
- (4-Bromophenyl)benzene
- 4-Biphenylbromide
- 4-Biphenylyl bromide
- 4'-Bromobiphenyl
- NSC 406933
- PBB 3
- p-Biphenylyl bromide
- p-Phenylphenyl bromide
- 4-Bromo-1,1′-biphenyl (ACI)
- Biphenyl, 4-bromo- (6CI, 8CI)
- 4-Biphenyl bromide
- 4-Phenylbromobenzene
- 4′-Bromobiphenyl
- p-Bromophenylbenzene
- 1-bromo-4-phenylbenzene; 4-Bromo-biphenyl;
- Biphenyl, 4-bromo-
- CCRIS 5890
- PBB No. 3
- CS-D1553
- Biphenyl, 4bromo
- NSC-406933
- AC-10043
- 1-bromanyl-4-phenyl-benzene
- AG-219/25001498
- PS-7682
- 4-Bromobiphenyl (PBB 3)
- 4Bromodiphenyl
- EN300-91508
- DTXSID4024640
- STK050421
- 4Bromo1,1'biphenyl
- pPhenylphenyl bromide
- 4-Bromobiphenyl, 98%
- EINECS 202-176-6
- MLS002152887
- p-mono-bromobiphenyl
- NSC406933
- UNII-OE77OKH5BL
- 1,1'Biphenyl, 4bromo
- DA-60335
- MFCD00000100
- 1,1'-Biphenyl, 4-bromo-
- 4-brombiphenyl
- OE77OKH5BL
- AI3-08855
- 92-66-0
- Tox21_200254
- pBromobiphenyl
- 4-Brom-biphenyl
- 1-bromo-4-phenyl-benzene
- cid_7101
- 4-bromo biphenyl
- BROMOBIPHENYL, 4-
- CHEMBL1399688
- 4-Bromo-biphenyl
- 4-Bromobiphenyl, technical, >=90% (GC)
- NCGC00091652-02
- DTXCID804640
- Q27285606
- 4Biphenyl bromide
- SCHEMBL4691
- BDBM74259
- CAS-92-66-0
- CX1307
- SMR001224499
- PBB-No. 3 10 microg/mL in Cyclohexane
- 4-Monobromobiphenyl
- pBromodiphenyl
- AKOS000202545
- (4Bromophenyl)benzene
- 4-bromobipheny
- pPhenylbromobenzene
- NCGC00257808-01
- 4Biphenylyl bromide
- NS00003764
- Q-200446
- B1330
- HY-41826
- NCGC00091652-01
- Z57073675
- pBiphenylyl bromide
- DB-014961
-
- MDL: MFCD00000100
- Renchi: 1S/C12H9Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
- Clave inchi: PKJBWOWQJHHAHG-UHFFFAOYSA-N
- Sonrisas: BrC1C=CC(C2C=CC=CC=2)=CC=1
- Brn: 1907453
Atributos calculados
- Calidad precisa: 231.98876g/mol
- Carga superficial: 0
- XLogP3: 4.7
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Cuenta de enlace giratorio: 1
- Masa isotópica única: 231.98876g/mol
- Masa isotópica única: 231.98876g/mol
- Superficie del Polo topológico: 0Ų
- Recuento de átomos pesados: 13
- Complejidad: 141
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Recuento de constructos de variantes mutuas: nothing
- Carga superficial: 0
Propiedades experimentales
- Color / forma: White to Yellow Solid
- Denso: 0.9327
- Punto de fusión: 89.0 to 92.0 deg-C
- Punto de ebullición: 310 °C(lit.)
- Punto de inflamación: Fahrenheit: >212 ° f
Celsius: >100 ° c - índice de refracción: 1.6565 (estimate)
- Disolución: dioxane: soluble1g/10 mL, clear, colorless to very faintly yellow
- Coeficiente de distribución del agua: Insoluble
- Estabilidad / vida útil: Stable. Incompatible with oxidizing agents.
- PSA: 0.00000
- Logp: 4.11610
- Disolución: Soluble in ethanol, ether, carbon disulfide, benzene, carbon tetrachloride and acetone, slightly soluble in acetic acid, insoluble in water.
4-Bromobiphenyl Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Danger
- Instrucciones de peligro: H302,H315,H318,H335,H400
- Declaración de advertencia: P261,P273,P280,P305+P351+P338
- Número de transporte de mercancías peligrosas:UN 3152 9/PG 2
- Wgk Alemania:3
- Código de categoría de peligro: 22-37/38-41-50/53
- Instrucciones de Seguridad: S22-S24/25-S37/39-S26
- Rtecs:DV1750100
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT
- Términos de riesgo:R36/37/38
- Condiciones de almacenamiento:Store at room temperature
- Categoría de embalaje:II
- Grupo de embalaje:Ⅲ
- TSCA:T
4-Bromobiphenyl Datos Aduaneros
- Código HS:2902909090
- Datos Aduaneros:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Bromobiphenyl PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | B-003N-10mg |
4-Bromobiphenyl |
92-66-0 | 10mg |
¥ 185 | 2021-07-07 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1330-250G |
4-Bromobiphenyl |
92-66-0 | >98.0%(GC) | 250g |
¥600.00 | 2024-04-15 | |
eNovation Chemicals LLC | D397799-25g |
4-Bromobiphenyl |
92-66-0 | 97% | 25g |
$160 | 2024-05-24 | |
TRC | B680545-25g |
4-Bromobiphenyl |
92-66-0 | 25g |
$ 167.00 | 2023-09-08 | ||
Enamine | EN300-91508-5.0g |
1-bromo-4-phenylbenzene |
92-66-0 | 95% | 5.0g |
$29.0 | 2024-05-21 | |
Enamine | EN300-91508-25.0g |
1-bromo-4-phenylbenzene |
92-66-0 | 95% | 25.0g |
$38.0 | 2024-05-21 | |
BAI LING WEI Technology Co., Ltd. | 607932-100G |
4-Bromobiphenyl, 99% |
92-66-0 | 99% | 100G |
¥ 344 | 2022-04-26 | |
eNovation Chemicals LLC | D403441-100g |
4-Bromobiphenyl |
92-66-0 | 97% | 100g |
$200 | 2024-06-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005126-250mg |
4-Bromobiphenyl |
92-66-0 | 250mg |
¥84 | 2024-05-20 | ||
Enamine | EN300-91508-1.0g |
1-bromo-4-phenylbenzene |
92-66-0 | 95% | 1.0g |
$26.0 | 2024-05-21 |
4-Bromobiphenyl Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium (amphiphilic carbon sphere-supported) , Carbon Solvents: Water ; 1 h, 90 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: Dispiro[dibenzo[d,f][1,3,2]dioxaphosphepin-6,2′λ5-[1,3,5,2,4,6]triazatriphosphor… (palladium complex with dba ligand) Solvents: Toluene , Tetrahydrofuran ; 4 h, 110 °C
Referencia
- Synthesis and characterization of a palladium(0) complex with cyclophosphazene bearing two diphenylphosphine ligands and application in Suzuki-Miyaura cross-couplingInorganica Chimica Acta, 2018, 482, 259-267,
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: Cyclopentyl methyl ether ; 36 h, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: Cyclopentyl methyl ether ; 36 h, rt
Referencia
- Preparation of halogenated aromatic hydrocarbons catalyzed by nickel under visible light, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-3)-(Acetato-κO)[2-[6-[(1-pyrrolidinyl-κN)methyl]-2-pyridinyl-κN]phenolato-… Solvents: o-Xylene , Water ; 180 min, 130 °C; cooled
Referencia
- New pyridine ONN-pincer gold and palladium complexes: synthesis, characterization and catalysis in hydrogenation, hydrosilylation and C-C cross-coupling reactionsAdvanced Synthesis & Catalysis, 2007, 349(16), 2470-2476,
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: 1908483-91-9 (polystyrene-supported) Solvents: Methanol ; 3 h, 25 °C
Referencia
- Polystyrene-resin supported N-heterocyclic carbene-Pd(II) complex based on plant-derived theophylline: A reusable and effective catalyst for the Suzuki-Miyaura cross-coupling reaction of arenediazonium tetrafluoroborate salts with arylboronic acidsJournal of Organometallic Chemistry, 2016, 822, 62-66,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-3)-(Acetato-κO)[(2S)-1-[[6-[2-(hydroxy-κO)phenyl]-2-pyridinyl-κN]methyl]-N… (MCM-41 supported) Solvents: o-Xylene , Water ; 24 h, 130 °C; cooled
Referencia
- Homogeneous versus Supported ONN Pincer-Type Gold and Palladium Complexes: Catalytic ActivityChemSusChem, 2009, 2(7), 650-657,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Dichloro[2-[2-(hydroxyimino-κN)-1-phenylpropylidene]hydrazinecarbothioa… Solvents: Water ; 8 h, 70 °C
Referencia
- Phosphine-free polystyrene-supported palladium(II) complex as an efficient catalyst for the Heck and Suzuki coupling reactions in waterComptes Rendus Chimie, 2012, 15(11-12), 945-949,
Métodos de producción 8
Condiciones de reacción
1.1 Catalysts: Palladium diacetate Solvents: Ethanol ; 10 min, rt
Referencia
- Tamarindus indica seed ash extract for C-C coupling under added organics and volatile organic solvent-free conditions: a waste repurposing technique for Suzuki-Miyaura reactionEnvironmental Science and Pollution Research, 2023, 30(28), 71430-71438,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium bromide , Tetrabutylammonium tribromide Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 1.5 h, 15 °C
Referencia
- Photochemical Sandmeyer-type Halogenation of Arenediazonium SaltsChemistry - A European Journal, 2022, 28(9),,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Bis(acetato-κO)[3-methyl-5-[[4-(trimethoxysilyl)butyl]thio-κS]-4H-1,2,4… (silica-coated iron oxide nanoparticles-supported) Solvents: Water ; 2.5 h, 50 °C
Referencia
- Synthesis and characterization of 4-AMTT-Pd(II) complex over Fe3O4@SiO2 as supported nanocatalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions in waterApplied Organometallic Chemistry, 2018, 32(3),,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Poly[[2,2′-biquinoline]-4,4′-diylcarbonylimino(6-carboxy-1,3-phenylene)methylene… (palladium complex) Solvents: N-Methyl-2-pyrrolidone ; 6 h, 100 °C
Referencia
- Polymer biquinolyl-containing complexes of Pd(II) as efficient catalysts for cyanation of aryl and vinyl halides with K4Fe(CN)6New Journal of Chemistry, 2016, 40(12), 10465-10473,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium , Silver Solvents: Water ; 10 h, 80 °C
Referencia
- Fast synthesis of Ag-Pd@reduced graphene oxide bimetallic nanoparticles and their applications as carbon-carbon coupling catalystsRSC Advances, 2014, 4(58), 30914-30922,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium , 1,3-Benzenedicarboxaldehyde, polymer with 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)t… Solvents: p-Xylene ; 2 h, 150 °C
Referencia
- Linker Engineering of 2D Imine Covalent Organic Frameworks for the Heterogeneous Palladium-Catalyzed Suzuki Coupling ReactionACS Applied Materials & Interfaces, 2022, 14(45), 50923-50931,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium , Poly(vinylpyrrolidone) Solvents: Ethanol , Water ; 5 h, rt
Referencia
- Microwave- and ultrasound-assisted Suzuki-Miyaura cross-coupling reactions catalyzed by Pd/PVPTetrahedron Letters, 2008, 49(24), 3895-3898,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-Dichloro[(2-phenyldiazenecarbothioic acid-κN2) 2-phenylhydrazide-κN1]pa… (polystyrene resin-supported) Solvents: Water ; 5 h, 70 °C
Referencia
- A dithizone-functionalized polystyrene resin-supported Pd(II) complex as an effective catalyst for Suzuki, Heck, and copper-free Sonogashira reactions under aerobic conditions in waterJournal of Molecular Catalysis A: Chemical, 2013, 370, 152-159,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper bromide complex) Solvents: Acetonitrile ; 12 h, 80 °C
Referencia
- A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenesRSC Advances, 2017, 7(2), 764-770,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Catalysts: Palladium Solvents: Water ; 8 h, rt
Referencia
- A two-dimensional amide-linked covalent organic framework anchored Pd catalyst for Suzuki-Miyaura coupling reaction in the aqueous phase at room temperatureTetrahedron Letters, 2020, 61(51),,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Divinylbenzene-4-vinylpyridine copolymer (brominated or iodinated) Catalysts: Sodium nitrite Solvents: Acetonitrile ; 1 h, 80 °C
Referencia
- ipso-Bromination/iodination of arylboronic acids: Poly(4-vinylpyridine)-Br2/I2 complexes as safe and efficient reagentsTetrahedron Letters, 2019, 60(38),,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Potassium hydroxide Catalysts: Palladium Solvents: Ethanol , Water ; 2.5 h, 50 °C
Referencia
- Ionic chitosan Schiff bases supported Pd(II) and Ru(II) complexes; production, characterization, and catalytic performance in Suzuki cross-coupling reactionsInternational Journal of Biological Macromolecules, 2021, 184, 454-462,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium , 1,3,5-Triazine, 2,4,6-tris[4-(bromomethyl)phenyl]-, polymer with 1,1′-methyleneb… (Pd complexes) Solvents: Dimethylformamide , Water ; 3 h, 100 °C
Referencia
- Shape-Controllable Formation of Poly-imidazolium Salts for Stable Palladium N-Heterocyclic Carbene PolymersScientific Reports, 2014, 4,,
4-Bromobiphenyl Raw materials
- 4-Iodobiphenyl
- [1,1'-Biphenyl]-4-ylboronic acid
- 1-Bromo-4-iodobenzene
- 4-Bromobenzaldehyde
- [1,1'-Biphenyl]-4-diazonium
- Borane, dimethylphenyl-
- Borate(1-),tetrafluoro-
- (4-bromophenyl)boronic acid
- Phenylboronic acid
- 1,4-Dibromobenzene
- Iodobenzene
- Benzenediazonium, 4-bromo-
4-Bromobiphenyl Preparation Products
4-Bromobiphenyl Proveedores
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
(CAS:92-66-0)4-Bromobiphenyl
Número de pedido:1649124
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Monday, 14 April 2025 21:49
Precio ($):discuss personally
4-Bromobiphenyl Literatura relevante
-
1. 169. The chemical effects of γ-radiation on organic systems. Part V. The radiolysis of bromobenzeneA. F. Everard,J. D. Parrack,G. A. Swan,P. S. Timmons J. Chem. Soc. 1962 905
-
D. I. Davies,J. N. Done,D. H. Hey J. Chem. Soc. C 1969 2506
-
3. Organometallic synthesis in ambient temperature chloroaluminate(III) ionic liquids. Ligand exchange reactions of ferrocenePaul J. Dyson,Martin C. Grossel,Narmatha Srinivasan,Tracey Vine,Thomas Welton,David J. Williams,Andrew J. P. White,Theodore Zigras J. Chem. Soc. Dalton Trans. 1997 3465
-
Steffan K. Kristensen,Espen Z. Eikeland,Esben Taarning,Anders T. Lindhardt,Troels Skrydstrup Chem. Sci. 2017 8 8094
-
5. 1302. The production of free radicals in the reaction of Grignard reagents with organic halides in the presence of cobaltous chlorideD. I. Davies,D. H. Hey,Marcello Tiecco J. Chem. Soc. 1965 7062
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:92-66-0)4-Bromobiphenyl

Pureza:99%/99%
Cantidad:500g/1kg
Precio ($):176.0/277.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:92-66-0)4-Bromobiphenyl

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe